molecular formula C3H9ClNO6P B10753139 Dexfosfoserine hydrochloride

Dexfosfoserine hydrochloride

Cat. No.: B10753139
M. Wt: 221.53 g/mol
InChI Key: SMQMATXRVFPROR-DKWTVANSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

DEXFOSFOSERINE HYDROCHLORIDE can be synthesized through the phosphorylation of serine. The reaction involves the use of phosphoric acid and serine under controlled conditions to form the ester bond . The reaction typically requires a catalyst and is conducted under anhydrous conditions to prevent hydrolysis of the ester bond.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar methods as in laboratory synthesis but optimized for higher yields and purity. This includes the use of advanced purification techniques such as crystallization and chromatography to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

DEXFOSFOSERINE HYDROCHLORIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions include oxo derivatives, reduced serine, and various substituted serine derivatives .

Scientific Research Applications

DEXFOSFOSERINE HYDROCHLORIDE has a wide range of applications in scientific research:

Properties

Molecular Formula

C3H9ClNO6P

Molecular Weight

221.53 g/mol

IUPAC Name

(2S)-2-amino-3-phosphonooxypropanoic acid;hydrochloride

InChI

InChI=1S/C3H8NO6P.ClH/c4-2(3(5)6)1-10-11(7,8)9;/h2H,1,4H2,(H,5,6)(H2,7,8,9);1H/t2-;/m0./s1

InChI Key

SMQMATXRVFPROR-DKWTVANSSA-N

Isomeric SMILES

C([C@@H](C(=O)O)N)OP(=O)(O)O.Cl

Canonical SMILES

C(C(C(=O)O)N)OP(=O)(O)O.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.